

An In-depth Technical Guide to C15-Ceramide: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C15-Ceramide

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Abstract

Ceramides, a class of sphingolipids, are integral components of cellular membranes and serve as critical signaling molecules in a myriad of cellular processes. This technical guide provides a comprehensive overview of a specific long-chain ceramide, **C15-Ceramide** (Cer(d18:1/15:0)). We delve into its chemical structure, physicochemical properties, and its emerging role in key signaling pathways such as apoptosis and autophagy. This document is intended to be a valuable resource for researchers investigating the multifaceted functions of ceramides and for professionals in drug development exploring novel therapeutic targets within the sphingolipid metabolic network.

C15-Ceramide: Structure and Chemical Identity

C15-Ceramide is a sphingolipid composed of a sphingosine (d18:1) backbone N-acylated with pentadecanoic acid, a 15-carbon saturated fatty acid.^[1] Its systematic IUPAC name is N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide.^[1]

Table 1: Chemical Identifiers and Properties of **C15-Ceramide**

Property	Value	Reference(s)
Chemical Formula	C33H65NO3	[1]
Molecular Weight	523.9 g/mol	[1]
CAS Number	67492-15-3	[1]
Physical State	Solid	[1]
Melting Point	90.0-100.0 °C (for Ceramide 2, a similar long-chain ceramide)	[2]
Solubility	Soluble in chloroform; Soluble in warmed ethanol and methanol; Poorly soluble in water.	[1][3][4]
Critical Micelle Concentration (CMC)	In the micromolar range for long-chain ceramides.	[5][6]

Physicochemical Properties and Data

The biophysical properties of **C15-Ceramide** are crucial for its biological functions, influencing membrane fluidity and the formation of signaling platforms.

Table 2: Physicochemical Data of **C15-Ceramide**

Parameter	Description	Value/Range	Reference(s)
Melting Point	The temperature at which it changes from a solid to a liquid state. For a similar long-chain ceramide (Ceramide 2), the melting point is reported to be in the range of 90.0-100.0 °C.	90.0-100.0 °C	[2]
Solubility	The ability of C15-Ceramide to dissolve in various solvents. It is readily soluble in nonpolar organic solvents like chloroform and requires heating for dissolution in polar protic solvents like ethanol and methanol. [1] Its solubility in aqueous solutions is very low.[3][4]	Chloroform: SolubleEthanol (warmed): SolubleMethanol (warmed): SolubleWater: < 0.001%	[1][3]

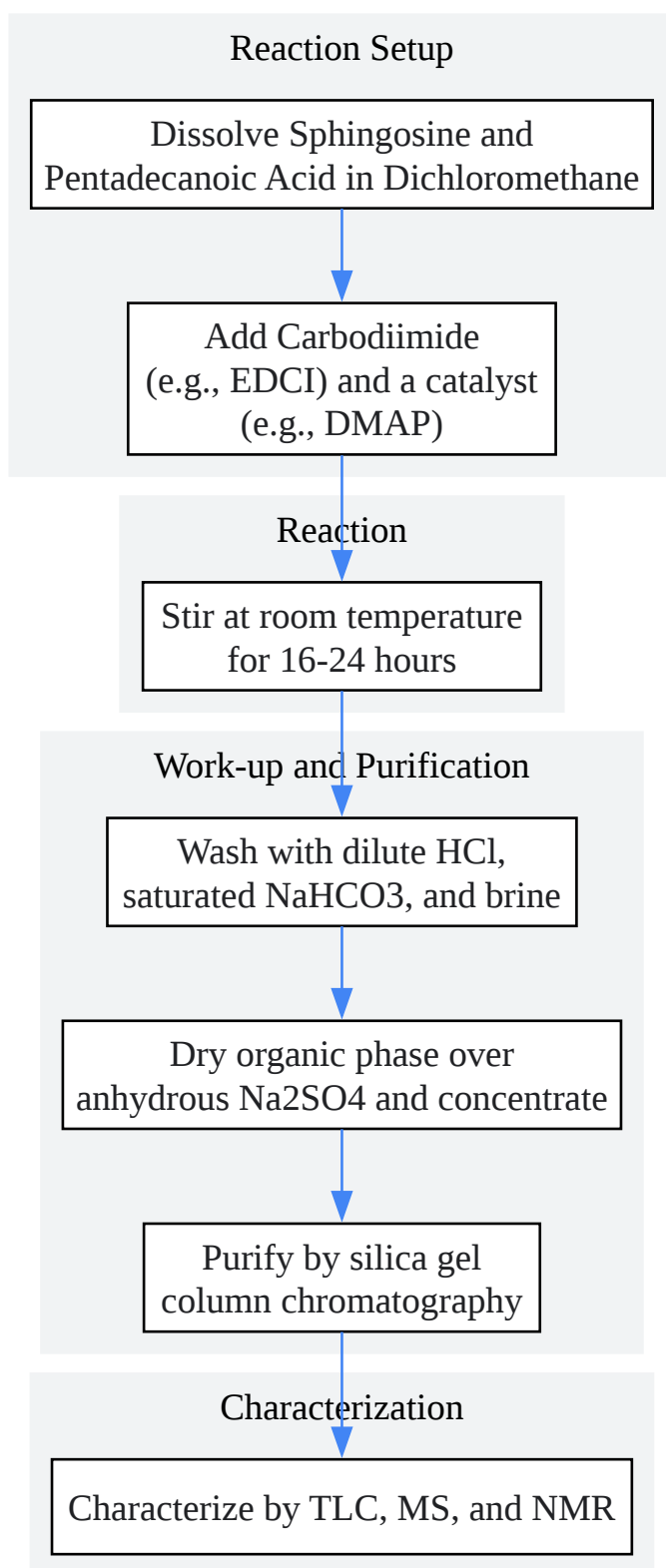
Critical Micelle Concentration (CMC)	The concentration above which ceramide molecules self-assemble into micelles in an aqueous environment. The CMC for long-chain ceramides is generally in the low micromolar range.[5] [6]	Micromolar (μM) range	[5][6]
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Experimental Protocols

Synthesis of C15-Ceramide (N-pentadecanoyl-sphingosine)

A general and convenient method for the synthesis of ceramides involves the direct coupling of a long-chain base (sphingosine) and a fatty acid (pentadecanoic acid) in the presence of a carbodiimide.[7]

Workflow for **C15-Ceramide** Synthesis



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Caption: Workflow for the chemical synthesis of **C15-Ceramide**.

Protocol:

- **Dissolution:** Dissolve equimolar amounts of D-erythro-sphingosine and pentadecanoic acid in anhydrous dichloromethane.
- **Coupling:** Add 1.2 equivalents of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- **Reaction:** Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- **Work-up:** Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to yield pure **C15-Ceramide**.
- **Characterization:** Confirm the identity and purity of the synthesized **C15-Ceramide** using TLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Purification of C15-Ceramide by Thin-Layer Chromatography (TLC)

TLC is a common method for the separation and purification of ceramides from lipid extracts.

Protocol:

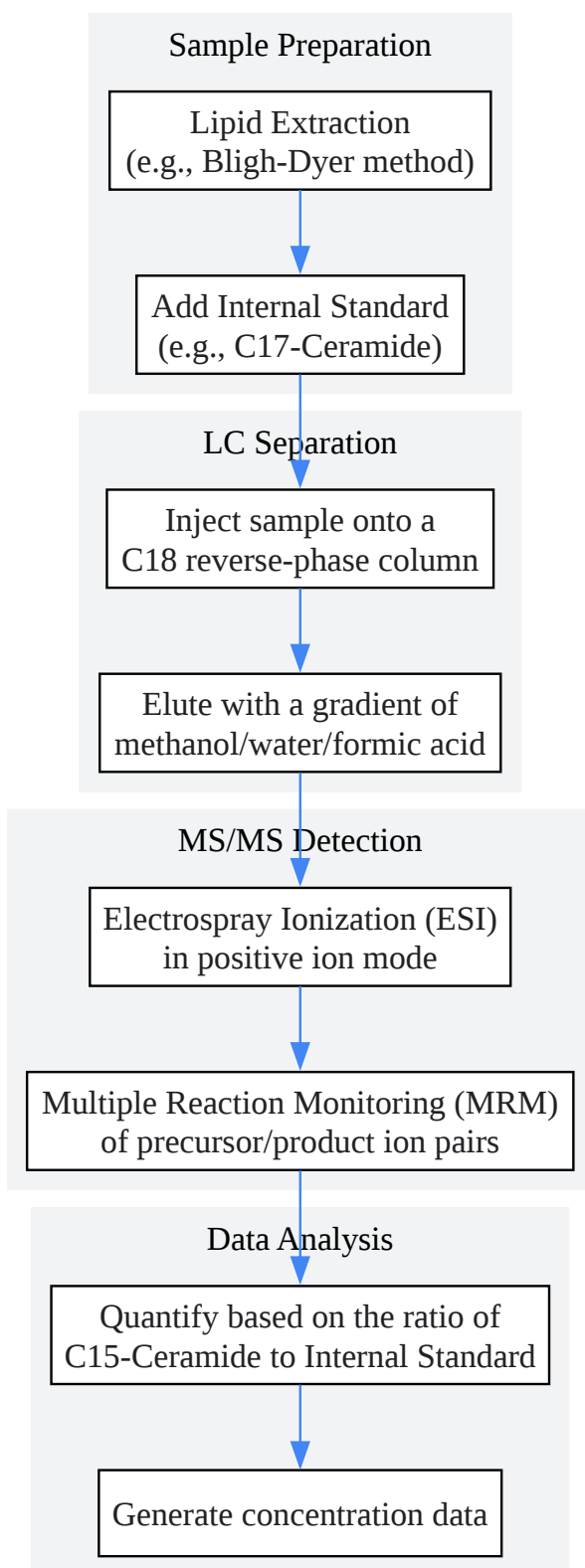
- **Sample Preparation:** Dissolve the lipid extract containing **C15-Ceramide** in a small volume of chloroform:methanol (2:1, v/v).
- **TLC Plate:** Spot the sample onto a silica gel TLC plate.

- Development: Develop the TLC plate in a solvent system of chloroform:methanol:acetic acid (95:4.5:0.5, v/v/v) or a similar non-polar solvent system. A two-dimensional TLC approach can also be employed for better separation.[8]
- Visualization: Visualize the separated lipids by staining with primuline spray or iodine vapor. **C15-Ceramide** will appear as a distinct spot.
- Elution: Scrape the silica gel corresponding to the **C15-Ceramide** spot and elute the lipid with chloroform:methanol (2:1, v/v).

Quantification of C15-Ceramide by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of different ceramide species in biological samples.[9]

Workflow for LC-MS/MS Quantification of **C15-Ceramide**



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Caption: Workflow for quantifying **C15-Ceramide** using LC-MS/MS.

Protocol:

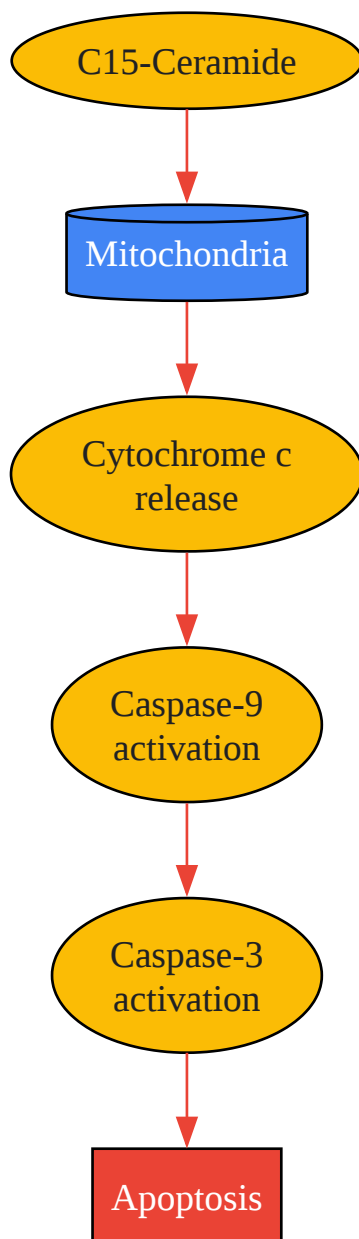
- **Lipid Extraction:** Extract total lipids from the biological sample using a modified Bligh and Dyer method.
- **Internal Standard:** Add a known amount of a non-endogenous ceramide internal standard (e.g., C17-Ceramide) to the sample prior to extraction for accurate quantification.
- **LC Separation:** Separate the lipid extract on a C18 reverse-phase HPLC column using a gradient elution with a mobile phase consisting of solvents such as methanol, water, and formic acid.
- **MS/MS Detection:** Analyze the eluent by tandem mass spectrometry using electrospray ionization (ESI) in the positive ion mode.
- **MRM Analysis:** Use the multiple reaction monitoring (MRM) mode to specifically detect the precursor ion of **C15-Ceramide** (m/z 524.5) and a characteristic product ion (e.g., m/z 264.3, corresponding to the sphingosine backbone).
- **Quantification:** Calculate the concentration of **C15-Ceramide** by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known amounts of **C15-Ceramide**.

C15-Ceramide in Cellular Signaling

Ceramides are central signaling molecules that regulate a variety of cellular processes, including apoptosis (programmed cell death) and autophagy (a cellular recycling process).^[10]^[11] The length of the fatty acid chain of ceramides can determine their specific biological functions.

Role in Apoptosis

Ceramide accumulation is a key event in the induction of apoptosis in response to various cellular stresses.^[12] It can be generated through the de novo synthesis pathway, the hydrolysis of sphingomyelin by sphingomyelinases, or the salvage pathway.^[10] Ceramide can induce apoptosis through both caspase-dependent and caspase-independent pathways.^[13]^[14]

C15-Ceramide Induced Apoptosis Signaling Pathway

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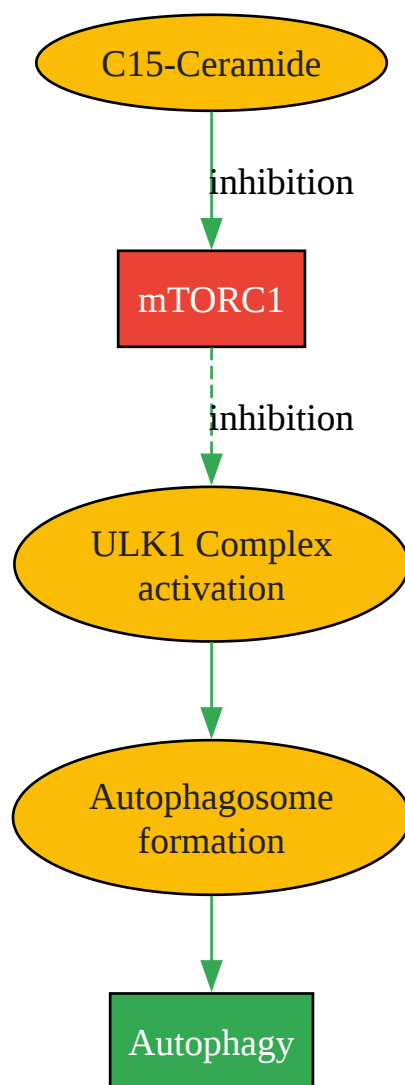
Caption: A simplified pathway of **C15-Ceramide**-induced apoptosis.

In the intrinsic pathway of apoptosis, ceramide can directly act on mitochondria to promote the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3, leading to the dismantling of the cell.[15]

Role in Autophagy

Ceramides are also implicated in the regulation of autophagy.[11] The accumulation of certain ceramide species can induce autophagy as a cellular stress response. This process can either promote cell survival by removing damaged organelles and protein aggregates or lead to autophagic cell death.

C15-Ceramide and Autophagy Signaling



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Caption: **C15-Ceramide** can induce autophagy by inhibiting mTORC1.

One of the key mechanisms by which ceramides induce autophagy is through the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.^[16] Inhibition of mTORC1 leads to the activation of the ULK1 complex, which initiates the formation of the autophagosome.

Conclusion

C15-Ceramide is an important long-chain ceramide with distinct physicochemical properties that underpin its significant roles in cellular signaling. This technical guide has provided a detailed overview of its structure, properties, and methods for its study, as well as its involvement in the critical cellular processes of apoptosis and autophagy. Further research into the specific protein interactions and signaling cascades modulated by **C15-Ceramide** will undoubtedly uncover novel therapeutic opportunities for a range of diseases, including cancer and neurodegenerative disorders. The methodologies and information presented herein are intended to facilitate and inspire future investigations in this exciting field of sphingolipid biology.

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- To cite this document: BenchChem. [An In-depth Technical Guide to C15-Ceramide: Structure, Properties, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026380#c15-ceramide-structure-and-chemical-properties]

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